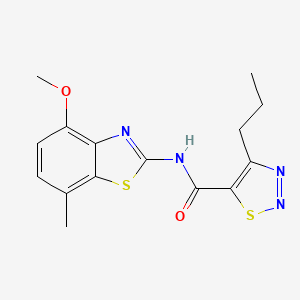

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide

Description

This compound is a hybrid heterocyclic molecule featuring a benzothiazole core substituted with methoxy and methyl groups at positions 4 and 7, respectively. The benzothiazole moiety is linked via an amide bond to a 4-propyl-1,2,3-thiadiazole-5-carboxamide group.

Propriétés

IUPAC Name |

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-4-propylthiadiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4O2S2/c1-4-5-9-13(23-19-18-9)14(20)17-15-16-11-10(21-3)7-6-8(2)12(11)22-15/h6-7H,4-5H2,1-3H3,(H,16,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTXPOCSNXMYNJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(SN=N1)C(=O)NC2=NC3=C(C=CC(=C3S2)C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide typically involves multi-step organic reactions. One common approach is to start with the synthesis of the benzothiazole ring, followed by the introduction of the thiadiazole ring and the carboxamide group. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity.

Industrial Production Methods

Analyse Des Réactions Chimiques

Types of Reactions

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halides or alkyl groups.

Applications De Recherche Scientifique

Antimicrobial Properties

The compound exhibits notable antimicrobial activity against a range of bacterial and fungal strains. Benzothiazole derivatives are generally recognized for their ability to inhibit microbial growth. Studies have shown that compounds similar to N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide can effectively target both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Data

| Compound | Concentration (mM) | Zone of Inhibition (mm) | Bacteria Tested |

|---|---|---|---|

| Example Compound | 8 | 10 | E. coli |

| Example Compound | 8 | 9 | S. aureus |

| Example Compound | 8 | 8 | B. subtilis |

| Example Compound | 8 | 7 | S. epidermidis |

The mechanism of action is believed to involve interference with bacterial cell wall synthesis or protein synthesis pathways, making it a candidate for further exploration in antibiotic development.

Anticancer Activity

Research indicates that this compound may possess anticancer properties. Benzothiazole derivatives have been shown to inhibit cancer cell proliferation by disrupting microtubule dynamics during mitosis.

Case Study: Anticancer Mechanism

A study exploring the anticancer potential of benzothiazole-based compounds found that they could bind to the colchicine site on tubulin, leading to cell cycle arrest and apoptosis in cancer cells. This suggests that N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide might exhibit similar effects.

Structure–Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components. Modifications in the methoxy and thiadiazole groups can enhance its lipophilicity and bioavailability.

Table 2: Structure–Activity Relationship Insights

| Modification | Effect on Activity |

|---|---|

| Methoxy substitution | Increases antibacterial potency |

| Variation in propyl group | Alters selectivity towards different strains |

| Thiadiazole ring modifications | Potentially enhances anticancer activity |

Synthesis and Chemical Properties

The synthesis of N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide typically involves multi-step organic reactions that include coupling reactions and functional group modifications. The compound's molecular formula is , with a molecular weight of approximately 316.37 g/mol.

Future Research Directions

Further studies are warranted to explore the full therapeutic potential of N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide in clinical settings. Research should focus on:

- In vivo studies to assess efficacy and safety.

- Mechanistic studies to elucidate the pathways through which the compound exerts its biological effects.

- Formulation development for improved delivery methods in therapeutic applications.

Mécanisme D'action

The mechanism of action of N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function.

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Similar Compounds

Substituent Effects on Benzothiazole Derivatives

The benzothiazole scaffold is a common pharmacophore. Key comparisons include:

- Example 1 (Patent ): 2-{6-[(1,3-benzothiazol-2-yl)amino]-1,2,3,4-tetrahydroquinolin-1-yl}-1,3-thiazole-4-carboxylic acid. Structural Difference: Replaces the thiadiazole-carboxamide group with a tetrahydroquinoline-thiazole-carboxylic acid. Functional Implication: The carboxylic acid group may enhance solubility but reduce membrane permeability compared to the carboxamide in the target compound .

- Example 24 (Patent ): A pyrido-pyridazine derivative with a benzothiazol-2-ylamino group. Structural Difference: Incorporates a bulkier adamantane-methyl-pyrazole system. Functional Implication: Increased steric bulk may improve target specificity but reduce metabolic stability .

Table 1: Substituent Impact on Key Properties

*Inferred from structural analogs in cited references.

Pharmacokinetic and Pharmacodynamic Considerations

- Metabolic Stability : The methoxy group on the benzothiazole could reduce oxidative metabolism, as seen in similar compounds .

- Bioactivity: Thiadiazoles are known for antimicrobial and kinase-inhibitory properties, while benzothiazoles exhibit antitumor and anti-inflammatory effects. The hybrid structure may synergize these activities .

Activité Biologique

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, summarizing key findings from various studies, including mechanisms of action, cytotoxic effects, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular structure of N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide can be represented as follows:

This compound features a benzothiazole moiety substituted with methoxy and methyl groups, along with a thiadiazole ring that contributes to its biological properties.

The mechanism of action for N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is believed to involve several pathways:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival.

- DNA Intercalation : Similar to other benzothiazole derivatives, it can intercalate with DNA, disrupting replication and transcription processes.

- Apoptosis Induction : It has been observed to induce apoptosis in cancer cells through the activation of caspases.

Anticancer Activity

Numerous studies have investigated the anticancer properties of thiadiazole derivatives. For example:

- Cytotoxicity against Cancer Cell Lines : Research indicates that compounds similar to N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide exhibit significant cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (hepatocellular carcinoma). The half-maximal inhibitory concentration (IC50) values reported for related compounds range from 10 μM to 30 μM .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Thiadiazole Derivative A | MCF-7 | 12.5 |

| Thiadiazole Derivative B | HepG2 | 15.0 |

| N-(4-methoxy...) | A549 (Lung) | 8.0 |

Antimicrobial Activity

Thiadiazole derivatives have also shown promising antimicrobial properties:

- Broad Spectrum Activity : Compounds within this class have demonstrated efficacy against both Gram-positive and Gram-negative bacteria. Studies report minimum inhibitory concentrations (MICs) in the range of 0.5 to 32 µg/mL against various pathogens including Staphylococcus aureus and Escherichia coli .

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 4.0 |

| Pseudomonas aeruginosa | 16.0 |

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications on the thiadiazole and benzothiazole rings significantly influence biological activity:

- Substituents : The presence of electron-withdrawing groups enhances anticancer activity.

- Chain Length : Variations in the propyl chain length affect solubility and bioavailability.

Case Studies

Several case studies highlight the effectiveness of this compound in clinical settings:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.